trans-Barthrin
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Overview
Description
trans-Barthrin: is a synthetic pyrethroid insecticide known for its high insecticidal activity and photostability. Pyrethroids are synthetic analogs of natural pyrethrins, which are derived from chrysanthemum flowers. This compound is widely used in agriculture and household pest control due to its effectiveness against a broad spectrum of insect pests.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Barthrin involves the esterification of chrysanthemic acid with an alcohol derivative. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with automated control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: trans-Barthrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, which may have different insecticidal properties.
Reduction: Reduction of this compound can lead to the formation of less active or inactive compounds.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The major products include various carboxylic acids and ketones.
Reduction: The major products are alcohols and alkanes.
Substitution: The major products are substituted esters or amides.
Scientific Research Applications
Chemistry: trans-Barthrin is used as a model compound in studies of pyrethroid insecticides. Researchers investigate its chemical properties, stability, and degradation pathways to develop more effective and environmentally friendly insecticides.
Biology: In biological research, this compound is used to study the effects of pyrethroids on insect physiology and behavior. It helps in understanding the mechanisms of insect resistance and developing strategies to overcome it.
Medicine: While this compound itself is not used in medicine, its derivatives and analogs are explored for potential therapeutic applications, such as antiparasitic agents.
Industry: this compound is widely used in the agricultural industry for crop protection. It is also used in household products like insect sprays and mosquito coils to control pests.
Mechanism of Action
trans-Barthrin exerts its insecticidal effects by targeting the voltage-gated sodium channels in the nervous system of insects. It binds to these channels and prolongs their open state, leading to continuous nerve impulses, paralysis, and eventually death of the insect. The molecular targets include specific amino acid residues in the sodium channel protein, which are crucial for its normal function.
Comparison with Similar Compounds
- Permethrin
- Cypermethrin
- Deltamethrin
- Fenvalerate
Comparison: trans-Barthrin is unique among pyrethroids due to its high photostability, which makes it effective for outdoor applications where exposure to sunlight can degrade other pyrethroids. It also has a broad spectrum of activity against various insect pests, making it a versatile choice for pest control.
Properties
CAS No. |
40642-48-6 |
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Molecular Formula |
C18H21ClO4 |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
(6-chloro-1,3-benzodioxol-5-yl)methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H21ClO4/c1-10(2)5-12-16(18(12,3)4)17(20)21-8-11-6-14-15(7-13(11)19)23-9-22-14/h5-7,12,16H,8-9H2,1-4H3/t12-,16+/m0/s1 |
InChI Key |
KPMWGGRSOPMANK-BLLLJJGKSA-N |
Isomeric SMILES |
CC(=C[C@H]1[C@@H](C1(C)C)C(=O)OCC2=CC3=C(C=C2Cl)OCO3)C |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC3=C(C=C2Cl)OCO3)C |
Origin of Product |
United States |
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